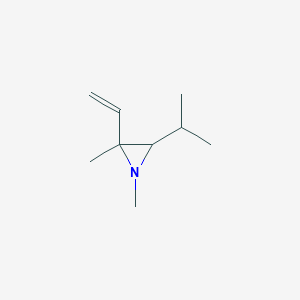![molecular formula C15H26BrNO2 B13948443 tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13948443.png)
tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The tert-butyl group and bromomethyl group attached to the spirocyclic structure make this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method includes the formation of the spirocyclic structure followed by the introduction of the bromomethyl group. The reaction conditions often require the use of strong bases and solvents like dichloromethane or tetrahydrofuran. The tert-butyl group is usually introduced through a tert-butyl esterification reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters like temperature, pressure, and pH are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to remove the bromine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, thiols; solvents like DMF or DMSO; temperatures ranging from 0°C to 100°C.
Oxidation: Oxidizing agents like PCC, KMnO4; solvents like acetone or dichloromethane.
Reduction: Reducing agents like LiAlH4, NaBH4; solvents like ether or THF.
Hydrolysis: Acidic or basic conditions; solvents like water or ethanol.
Major Products:
Substitution: Azides, nitriles, thiols.
Oxidation: Alcohols, ketones.
Reduction: Dehalogenated compounds.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Medicine:
Therapeutic Agents: Investigated for potential therapeutic properties in treating various diseases.
Industry:
Material Science: Used in the development of new materials with unique properties.
Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the ester group can be hydrolyzed. These reactions allow the compound to interact with different molecular targets and pathways, making it versatile in various applications .
Comparison with Similar Compounds
- tert-Butyl 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Comparison:
- Structural Differences: The presence of different heteroatoms (e.g., oxygen, nitrogen) in the spirocyclic structure.
- Reactivity: Variations in reactivity due to different functional groups attached to the spirocyclic core.
- Applications: Each compound may have unique applications based on its specific structure and reactivity .
Conclusion
tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C15H26BrNO2 |
|---|---|
Molecular Weight |
332.28 g/mol |
IUPAC Name |
tert-butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C15H26BrNO2/c1-14(2,3)19-13(18)17-9-8-15(11-17)6-4-12(10-16)5-7-15/h12H,4-11H2,1-3H3 |
InChI Key |
ZEZYYBYRIUCVOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



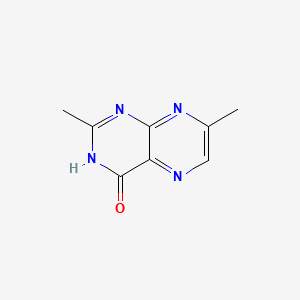
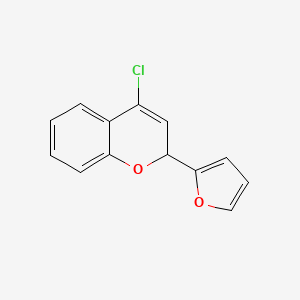
![2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13948370.png)
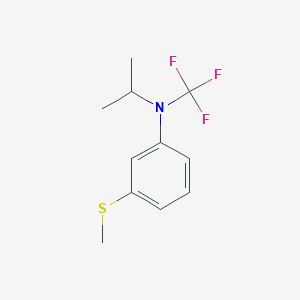
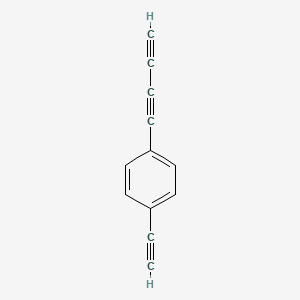
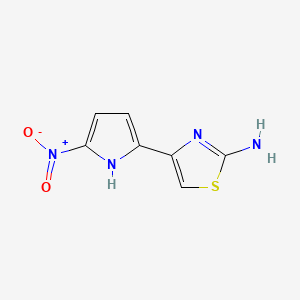
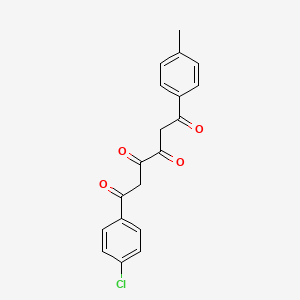
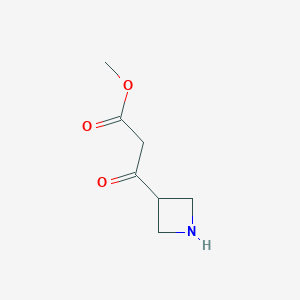

![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)
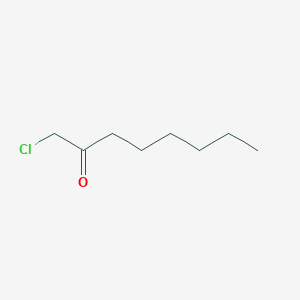
![tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B13948437.png)
